Ytterbium is a rare earth element found in minerals such as xenotime and monazite. The diethylenetriaminepentaacetic acid is synthesized from ethylenediamine and acetic anhydride, providing a stable ligand for metal ion binding. The combination of these two components results in the formation of the ytterbium complex, which exhibits unique chemical and physical properties.
Ytterbium diethylenetriaminepentaacetic acid can be classified as an organometallic compound, specifically a metal-ligand complex. It falls under the category of coordination compounds where the central metal ion (ytterbium) is surrounded by ligands (diethylenetriaminepentaacetic acid).
The synthesis of ytterbium diethylenetriaminepentaacetic acid typically involves the following steps:
The synthesis requires careful control of pH and temperature to optimize the yield and purity of the final product. Typically, the reaction is conducted at a pH range of 5 to 7, where the ligand effectively binds to the metal ion.
The molecular structure of ytterbium diethylenetriaminepentaacetic acid features a central ytterbium ion coordinated by five carboxylate groups from the diethylenetriaminepentaacetic acid ligand. This arrangement creates a stable octahedral geometry around the metal center.
Ytterbium diethylenetriaminepentaacetic acid can undergo several chemical reactions, including:
The stability constant for the formation of this complex can be determined using spectrophotometric methods, revealing insights into its binding affinity and potential applications in medical imaging.
The mechanism of action involves the chelation of ytterbium ions by diethylenetriaminepentaacetic acid, which enhances the solubility and bioavailability of ytterbium in biological systems. This chelation reduces toxicity associated with free metal ions.
Studies show that this complex can be used effectively as a contrast agent in imaging techniques due to its ability to enhance signal intensity in magnetic resonance imaging.
Ytterbium diethylenetriaminepentaacetic acid has several scientific uses:
Yb-DTPA adopts a stable octadentate coordination geometry, where the Yb³⁺ ion is encapsulated by three nitrogen atoms and five carboxylate oxygen atoms from the DTPA scaffold. This configuration satisfies the high coordination preference of Yb³⁺ (coordination number 8–9), typically leaving one site available for a labile water molecule. Key characteristics include:
Table 1: Comparative X-ray Attenuation Properties
Element | Atomic Number (Z) | K-edge (keV) | HU/mM (125 kVp) |
---|---|---|---|
Ytterbium | 70 | 61.3 | 40.17 |
Iodine | 53 | 33.2 | 25.30 |
Gadolinium | 64 | 50.2 | 30.45 |
Data compiled from [2] [4] [5]
The exploration of lanthanide-DTPA complexes originated in the 1980s as alternatives to iodinated agents. Key milestones include:
Table 2: Evolution of Lanthanide-DTPA Contrast Agents
Decade | Development Focus | Key Advances |
---|---|---|
1980s | CT Angiography | Yb-DTPA synthesis; superior attenuation vs. iodine |
1990s | MRI Compatibility | Renal clearance quantification; T₂* susceptibility effects |
2000s–Present | Multimodal Hybrids | Yb/Gd-CDs for CT/MR/fluorescence imaging |
The rationale for lanthanides like ytterbium centers on three advantages:
CT Angiography and Vascular Imaging
Yb-DTPA provides 30–50% greater vascular enhancement than iodinated agents in preclinical models. In canine pulmonary angiography, it achieved complete opacification of pulmonary arteries at lower molar concentrations due to higher X-ray absorption efficiency [2].
Renal Functional Imaging
The complex’s renal clearance kinetics match inulin, a gold-standard GFR marker. In rats, dynamic MRI after Yb-DTPA administration allowed quantification of glomerular filtration without biochemical assays [3]. This positions Yb-DTPA as a potential "dual-modality" agent for anatomical CT and functional MRI.
Spectral CT and Material Decomposition
Ytterbium’s K-edge (61.3 keV) enables material decomposition in spectral CT, distinguishing contrast-enhanced tissues from calcifications or hemorrhage. In simulations, Yb-DTPA improved lesion conspicuity by 40% compared to iodine at 140 kVp due to reduced beam-hardening artifacts [5].
Multimodal Hybrid Agents
Yb/Gd-doped carbon dots (Yb/Gd-CDs) exemplify advanced derivatives:
Table 3: Current and Emerging Applications of Yb-DTPA
Application | Mechanism | Advantage vs. Standard Agents |
---|---|---|
Vascular CT | High X-ray attenuation at high kVp | 30% higher HU enhancement |
Renal MRI | Susceptibility effects on T₂* weighting | Correlates with GFR |
Spectral CT | K-edge material decomposition | Accurate tissue differentiation |
Multimodal Tumor Imaging | Hybrid nanostructure accumulation in tumors | Simultaneous anatomical/functional imaging |
Concluding Remarks
Yb-DTPA remains a chemically versatile platform for contrast agent development. Ongoing innovation focuses on ligand functionalization (e.g., albumin-binding groups for blood-pool imaging) and nanohybrid systems to amplify its inherent advantages.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7